3-Chloro-4-(chloromethyl)-2-methylpyridine

Description

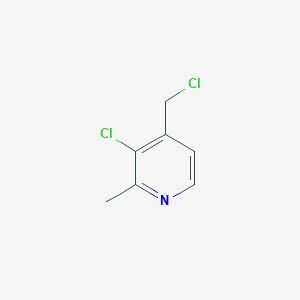

3-Chloro-4-(chloromethyl)-2-methylpyridine is a halogenated pyridine derivative characterized by substituents at the 2-, 3-, and 4-positions of the pyridine ring: a methyl group (-CH3) at position 2, a chlorine atom (Cl) at position 3, and a chloromethyl group (-CH2Cl) at position 2.

Properties

IUPAC Name |

3-chloro-4-(chloromethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-5-7(9)6(4-8)2-3-10-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHHEBDWVDRIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Methylpyridine Derivatives

A common approach is the chlorination of a methylpyridine precursor to introduce the chloromethyl group at the 4-position while maintaining a chloro substituent at the 3-position. This is often achieved by:

- Starting from 3-cyano-4-methyl-2-pyridone or related intermediates.

- Treating these intermediates with strong chlorinating agents like POCl₃ and PCl₅ under reflux conditions (~115°C) for approximately two hours to ensure complete chlorination.

- Removal of excess chlorinating agents by distillation and subsequent aqueous workup to isolate the chlorinated product.

This method is exemplified in a patent describing the synthesis of 2-chloro-3-cyano-4-methylpyridine, which is structurally close to the target compound and involves similar chlorination chemistry.

Stepwise Synthetic Methodology

The detailed synthetic procedure includes:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3-cyano-4-methyl-2-pyridone intermediate | Condensation in toluene/methanol at 15–25°C, then heated to 30–50°C for 1–3 hours | Control of temperature critical for yield |

| 2 | Chlorination of intermediate | Reflux with POCl₃ (10 parts) and PCl₅ (1 part) at ~115°C for 2 hours | Chlorination converts pyridone to chloropyridine |

| 3 | Removal of chlorinating agents | Distillation to remove excess POCl₃ | Essential to prevent side reactions |

| 4 | Aqueous workup and extraction | Addition of water, filtration, and extraction with methylene chloride | Isolates chlorinated pyridine intermediate |

| 5 | Conversion of cyano to amido and then amino group (if needed for related compounds) | Treatment with concentrated sulfuric acid at 70–110°C, followed by base and halogen treatment | Relevant for derivatives, not directly for chloromethyl |

This sequence ensures the selective chlorination at the desired positions on the pyridine ring while maintaining the methyl substituent at the 2-position.

Alternative Chlorination Using Trichloroisocyanuric Acid

In related pyridine derivatives, such as 2-chloromethyl-4-methanesulfonyl-3-methylpyridine (a close analogue), chlorination of the methyl group is effectively performed using trichloroisocyanuric acid (TCCA). This reagent offers mild and efficient chlorination under controlled conditions, minimizing over-chlorination or degradation.

Summary Table of Key Preparation Steps

| Preparation Stage | Reagents/Conditions | Temperature | Duration | Outcome |

|---|---|---|---|---|

| Intermediate formation | Toluene/methanol, condensation | 15–50°C | 1–3 hours | 3-cyano-4-methyl-2-pyridone |

| Chlorination | POCl₃ + PCl₅ | ~115°C (reflux) | ~2 hours | 3-chloro-4-(chloromethyl)-2-methylpyridine precursor |

| Workup | Water addition, filtration, extraction with methylene chloride | Ambient | - | Isolation of chlorinated product |

| Optional further conversion | Acid/base treatment, halogenation | 70–110°C | Several hours | Conversion to amino derivatives if needed |

Research Findings and Analytical Data

- The chlorination step is critical and must be monitored for completion, typically by spectroscopic methods such as $$ ^1H $$ NMR and IR spectroscopy.

- $$ ^1H $$ NMR data of related intermediates show characteristic shifts consistent with chloromethyl and methyl substituents on the pyridine ring.

- IR spectra confirm the presence of chloro substituents and the absence of hydroxyl or cyano groups after chlorination.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-2-methylpyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the chlorine atoms, yielding 2-methylpyridine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: 3-Chloro-4-(chloromethyl)-2-pyridinecarboxaldehyde or 3-Chloro-4-(chloromethyl)-2-pyridinecarboxylic acid.

Reduction: 2-Methylpyridine derivatives.

Scientific Research Applications

Organic Synthesis

3-Chloro-4-(chloromethyl)-2-methylpyridine is widely used as a key intermediate in the synthesis of various organic compounds. Its chloromethyl group enhances reactivity, making it suitable for further functionalization.

Applications in Organic Synthesis :

- Pharmaceutical Development : It serves as a precursor for synthesizing diverse pharmaceutical agents, including potential antipsychotics and neuroprotective drugs. For instance, derivatives of this compound have shown promise in modulating glutamate receptors, which are implicated in neurological disorders .

- Agrochemical Formulations : The compound is utilized in the development of herbicides and insecticides, contributing to crop protection strategies. Its ability to interact with biological targets makes it valuable for creating effective agrochemicals .

Medicinal Chemistry

The compound has been investigated for its biological activity and therapeutic potential.

Case Studies :

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer progression, such as lysyl oxidase-like 2 (LOXL2). In vitro studies have demonstrated that these compounds reduce cell viability in various cancer cell lines, suggesting potential anticancer applications.

| Study Type | Findings |

|---|---|

| In vitro Assay | Significant reduction in cancer cell viability |

| Animal Model | Tumor size reduction observed in treated mice |

Agrochemical Applications

The compound's structural features make it suitable for use in agricultural chemicals.

Applications :

- Insecticides and Herbicides : The chlorinated pyridine derivatives derived from this compound are effective against a range of pests and weeds, improving agricultural yield and sustainability. The synthesis of these derivatives often involves straightforward reactions that enhance their commercial viability .

Material Science

This compound also finds applications beyond organic synthesis and medicinal chemistry.

Material Development :

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The following table compares 3-chloro-4-(chloromethyl)-2-methylpyridine with key analogs based on substituent positions, molecular properties, and available

Impact of Substituents on Physical and Chemical Properties

- Spectral Data: Analogs such as 3-amino-2-chloro-4-methylpyridine show characteristic IR peaks for N-H (3368–3385 cm⁻¹) and C-Cl (718 cm⁻¹), which can be extrapolated to predict similar spectral features in the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-4-(chloromethyl)-2-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic coupling. Key factors include solvent polarity (e.g., dichlorethane for SN2 reactions), temperature control (60–80°C to avoid decomposition), and catalyst selection (e.g., Pd/C for cross-coupling). For example, chloromethylation of 3-chloro-2-methylpyridine using chloromethyl ether under acidic conditions yields the target compound, but excess reagent may lead to di-substitution by-products . Optimization via fractional crystallization or column chromatography is advised to isolate the pure product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- 1H NMR : Expect aromatic protons as doublets (δ 7.5–8.5 ppm) and CH2Cl groups as singlets (δ 4.5–5.0 ppm). Methyl groups on pyridine resonate at δ 2.3–2.6 ppm .

- IR : C-Cl stretches appear at 550–650 cm⁻¹, and C-N pyridine vibrations near 1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 191 [M+H]+) and fragments like m/z 156 ([M-Cl]+) confirm structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to potential irritation (H315/H319 hazards). Store in airtight containers away from oxidizers. Waste must be neutralized with sodium bicarbonate before disposal in halogenated waste streams .

Q. What are the common purification techniques for this compound, and how do solubility properties guide solvent selection?

- Methodological Answer : Recrystallization from ethanol/water (due to moderate polarity) or column chromatography (silica gel, hexane/ethyl acetate eluent) effectively removes impurities. Solubility in chloroform and DMSO facilitates reaction setups, while low water solubility aids aqueous workup .

Advanced Research Questions

Q. How does the position of chloro and chloromethyl groups influence the reactivity of pyridine derivatives in nucleophilic substitution reactions?

- Methodological Answer : The 4-chloromethyl group undergoes SN2 reactions more readily than the 3-chloro substituent due to reduced steric hindrance. For example, amines preferentially substitute the chloromethyl group, while the 3-chloro position may require harsher conditions (e.g., Cu-catalyzed Ullmann coupling). Comparative studies with isomers (e.g., 2-chloro-4-(chloromethyl)pyridine) show differing regioselectivity in cross-coupling reactions .

Q. What strategies can resolve contradictions in reported reaction yields or by-product formation during synthesis?

- Methodological Answer :

- Contradiction Analysis : Use HPLC or GC-MS to identify by-products (e.g., di-substituted derivatives or oxidation products like pyridine N-oxides) .

- Optimization : Adjust stoichiometry (limit chloromethylating agents to 1.1 eq) or employ scavengers (e.g., molecular sieves) to control moisture-sensitive steps. Replicate conflicting protocols under inert atmospheres to assess reproducibility .

Q. How can computational chemistry tools predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict attack sites. For example, Fukui indices reveal higher electrophilicity at the chloromethyl group, guiding nucleophilic substitution pathways. Molecular docking studies can also assess binding affinity in drug design contexts .

Q. In cross-coupling reactions, how does the presence of chloromethyl groups affect catalytic efficiency and product distribution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.